Product packaging for 1-(4-Bromophenyl)imidazoline-2-thione(Cat. No.:CAS No. 17452-23-2)

1-(4-Bromophenyl)imidazoline-2-thione

Cat. No.: B101163
CAS No.: 17452-23-2
M. Wt: 255.14 g/mol
InChI Key: ZKPXIPSWVWPFDF-UHFFFAOYSA-N
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Description

The imidazoline-2-thione core structure is a key pharmacophore and a versatile building block in synthesis. Its derivatives are the subject of extensive research, which aims to uncover new therapeutic agents and functional materials. The introduction of a 4-bromophenyl group to this scaffold, creating 1-(4-Bromophenyl)imidazoline-2-thione, combines the established utility of the heterocyclic ring with the unique electronic and steric properties conferred by the halogenated substituent.

The imidazolidine-2-thione scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities. scialert.netscispace.comnih.govresearchgate.net This has driven a steady stream of publications and patents focused on synthesizing and evaluating new analogues. scialert.netscispace.comnih.gov In materials chemistry, these compounds are utilized as ligands for creating metal complexes and as chiral auxiliaries in asymmetric catalysis. scialert.netnih.gov

The sulfur atom is considered crucial for the biological activity of many of these derivatives. scispace.com The diverse applications stem from the scaffold's ability to interact with various biological targets. Research has documented a wide array of pharmacological properties associated with this class of compounds.

Pharmacological ActivityReferences
Antimicrobial / Antibacterial scialert.netnih.govresearchgate.netnih.gov
Antifungal scialert.netscispace.comnih.govresearchgate.net
Anti-HIV / Antiretroviral scialert.netscispace.comnih.gov
Anticancer / Antiproliferative nih.govtandfonline.comnih.gov
Antithyroid scialert.netscispace.comnih.gov
Antioxidant scialert.netscispace.comnih.gov
Cardiotonic & Antihypertensive scialert.netscispace.comnih.gov
Dopamine β-Hydroxylase (DBH) Inhibitory scialert.netscispace.comnih.gov

The incorporation of halogen atoms, particularly bromine and chlorine, is a well-established strategy in medicinal chemistry to modulate the properties of bioactive molecules. mdpi.com Halogenation can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of imidazoline (B1206853) derivatives, halogenated analogues are significant both as synthetic intermediates and as pharmacologically active agents themselves.

The specific academic interest in this compound arises from a combination of the factors described above. The compound serves as a model system for understanding how a halogenated aromatic substituent influences the chemical and physical properties of the imidazoline-2-thione core.

Key motivations for its study include:

Synthetic Utility: The 4-bromophenyl group is a versatile precursor for creating a library of derivatives via reactions like Suzuki or Buchwald-Hartwig coupling, enabling systematic exploration of structure-activity relationships (SAR).

Pharmacological Potential: Given the broad bioactivity of the parent scaffold, this specific derivative is a candidate for screening in various therapeutic areas. scialert.netnih.gov The lipophilicity imparted by the bromophenyl group may enhance cell membrane permeability, potentially improving bioavailability.

Physicochemical Properties: The compound provides an opportunity to study the effects of the bromine atom on properties such as crystal packing, solubility, and electronic structure. Some basic properties for the compound (CAS 17452-23-2) have been reported, including a melting point of 244 °C. chemicalbook.com

The investigation of this compound and related compounds employs a multidisciplinary approach, combining synthetic, spectroscopic, crystallographic, and computational methods to fully characterize their structure and function.

MethodologyPurposeReferences
Chemical SynthesisPreparation of the target compound and its derivatives. nih.govmdpi.comresearchgate.net
Spectroscopic Analysis (NMR, IR, MS)Structural elucidation and confirmation of the synthesized compounds. nih.govmdpi.commdpi.com
Single-Crystal X-ray DiffractionDetermination of the precise three-dimensional molecular and crystal structure. researchgate.netresearchgate.netresearchgate.net
Biological AssaysScreening for pharmacological activity (e.g., antimicrobial, anticancer). tandfonline.comnih.govnih.gov
Computational Chemistry (DFT, Molecular Docking)To rationalize reaction outcomes, predict molecular properties, and study interactions with biological targets. nih.govnih.govresearchgate.net

These methodologies provide a comprehensive framework for investigating novel heterocyclic compounds. Synthesis allows for the creation of the molecule, spectroscopy confirms its identity, crystallography reveals its solid-state structure, biological assays test its function, and computational studies provide theoretical insight into its behavior.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2S B101163 1-(4-Bromophenyl)imidazoline-2-thione CAS No. 17452-23-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPXIPSWVWPFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CNC2=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169848
Record name 1-(4-Bromophenyl)imidazoline-2-thione
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Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17452-23-2
Record name 1-(4-Bromophenyl)imidazoline-2-thione
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Bromophenyl)imidazoline-2-thione
Source EPA DSSTox
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Record name 17452-23-2
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Synthetic Methodologies and Precursor Chemistry for 1 4 Bromophenyl Imidazoline 2 Thione

Established Synthetic Routes to the Core Imidazoline-2-thione Heterocycle

The imidazoline-2-thione scaffold, a cyclic thiourea (B124793) derivative, is a common motif in organic synthesis. Its preparation can be achieved through several reliable methods, primarily involving cyclization reactions.

Cyclization Reactions Involving Thiourea Derivatives

One of the most direct methods for the synthesis of the imidazoline-2-thione core involves the use of thiourea or its derivatives. This approach leverages the nucleophilicity of the nitrogen atoms in thiourea to react with a suitable two-carbon electrophile, typically a 1,2-dihaloethane, to form the five-membered ring.

The general reaction involves the condensation of a substituted thiourea with a 1,2-dihaloalkane. The reaction proceeds via a sequential nucleophilic substitution, where the nitrogen atoms of the thiourea derivative displace the halides, leading to the formation of the cyclic structure. The choice of base and solvent is crucial for promoting the reaction and maximizing the yield.

A common precursor for this route would be N-(4-bromophenyl)thiourea. This intermediate can be synthesized by the reaction of 4-bromoaniline (B143363) with a thiocyanating agent. The subsequent cyclization with a 1,2-dihaloethane, such as 1,2-dibromoethane, in the presence of a base like sodium ethoxide, would yield the target compound.

Table 1: Examples of Cyclization Reactions with Thiourea Derivatives

Thiourea DerivativeDihaloalkaneBaseSolventProduct
N-Phenylthiourea1,2-DibromoethaneSodium EthoxideEthanol (B145695)1-Phenylimidazoline-2-thione
Thiourea1,2-DichloroethanePotassium CarbonateDMFImidazoline-2-thione
N-Methylthiourea1,2-DibromoethaneSodium HydrideTHF1-Methylimidazoline-2-thione

Ring-Closure Approaches Utilizing Diamine Precursors

An alternative and widely employed strategy for the synthesis of imidazoline-2-thiones involves the reaction of a 1,2-diamine with a one-carbon thiocarbonyl source. This method is particularly useful for the synthesis of N-substituted derivatives, as the substituent can be pre-installed on the diamine precursor.

The most common thiocarbonyl source for this reaction is carbon disulfide (CS₂). researchgate.net The reaction of an N-substituted ethylenediamine (B42938) with carbon disulfide in the presence of a base leads to the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to afford the imidazoline-2-thione ring. researchgate.net Other thiocarbonyl transfer reagents, such as thiophosgene (B130339) or 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), can also be utilized.

For the synthesis of 1-(4-bromophenyl)imidazoline-2-thione, the key precursor would be N-(4-bromophenyl)ethane-1,2-diamine. This diamine can be prepared through methods such as the reductive amination of 4-bromoaniline with aminoacetaldehyde or the reaction of 4-bromoaniline with 2-chloroethylamine. The subsequent reaction of this diamine with carbon disulfide would provide the desired product.

Table 2: Ring-Closure Reactions with Diamine Precursors

Diamine PrecursorThiocarbonyl SourceBaseSolventProduct
N-Phenylethane-1,2-diamineCarbon DisulfidePyridineEthanol1-Phenylimidazoline-2-thione
Ethane-1,2-diamineCarbon DisulfideTriethylamineMethanol (B129727)Imidazoline-2-thione
N-Benzylethane-1,2-diamineThiophosgenePotassium CarbonateAcetonitrile1-Benzylimidazoline-2-thione

Specific Synthesis Protocols for the Introduction of the 4-Bromophenyl Moiety

N-Arylation Strategies for Substituted Imidazolines

N-Arylation reactions are powerful tools for the formation of carbon-nitrogen bonds and can be employed to introduce the 4-bromophenyl group onto the imidazoline-2-thione core. These reactions typically involve the coupling of imidazoline-2-thione with a 4-bromophenyl halide or its equivalent.

Prominent among these methods are the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig amination utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an amine (in this case, the NH group of imidazoline-2-thione) with an aryl halide (e.g., 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene). wikipedia.orgbeilstein-journals.orgyoutube.com The choice of ligand, base, and solvent is critical for achieving high yields.

The Ullmann condensation is a copper-catalyzed N-arylation reaction that can also be effective. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction often requires higher temperatures compared to the palladium-catalyzed methods but can be a viable alternative.

Table 3: N-Arylation Strategies for Imidazoline-2-thione

Arylating AgentCatalyst SystemBaseSolventTemperature (°C)
1-Bromo-4-iodobenzenePd₂(dba)₃ / XantphosCs₂CO₃Toluene110
1,4-DibromobenzeneCuI / L-prolineK₂CO₃DMSO120
4-Bromophenylboronic acidCu(OAc)₂ / PyridineDichloromethaneRoom Temp

Post-Cyclization Bromination of Phenyl-Substituted Imidazoline-2-thiones

An alternative approach involves the synthesis of 1-phenylimidazoline-2-thione first, followed by the selective bromination of the phenyl ring at the para position. This strategy is contingent on the ability to control the regioselectivity of the bromination reaction.

Electrophilic aromatic substitution is the key reaction in this approach. A variety of brominating agents can be employed, with N-bromosuccinimide (NBS) being a common and convenient choice. nih.govyoutube.comorganic-chemistry.orgmanac-inc.co.jp The reaction is typically carried out in a suitable solvent, and the regioselectivity is directed by the activating nature of the imidazoline-2-thione ring, which is expected to direct the incoming electrophile to the ortho and para positions of the phenyl ring. Steric hindrance from the heterocyclic ring may favor para-substitution.

The reaction conditions, such as solvent and temperature, can be tuned to optimize the yield of the desired 4-bromo isomer. Acetonitrile or acetic acid are often used as solvents for such brominations.

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

For the academic scale synthesis of this compound, the optimization of reaction conditions is crucial to maximize the yield and purity of the final product. Several factors can be systematically varied to achieve this.

If employing the diamine and carbon disulfide route, the choice of base is critical. Stronger, non-nucleophilic bases may favor the deprotonation of the dithiocarbamate intermediate, facilitating cyclization. The reaction temperature can also be adjusted; while higher temperatures may increase the reaction rate, they could also lead to the formation of side products.

In the case of N-arylation strategies, a screening of different palladium catalysts and phosphine ligands for the Buchwald-Hartwig amination can significantly impact the yield. Similarly, for the Ullmann condensation, the source of copper(I) and the choice of ligand can be optimized. The stoichiometry of the reactants, particularly the aryl halide, should also be considered to ensure complete conversion of the starting imidazoline-2-thione.

For post-cyclization bromination, controlling the stoichiometry of the brominating agent is essential to avoid over-bromination. The reaction time and temperature should be carefully monitored to ensure the reaction goes to completion without significant degradation of the product.

Table 4: Parameters for Optimization of a Hypothetical Synthesis

ParameterVariation 1Variation 2Variation 3
Route: N-Arylation
CatalystPd₂(dba)₃Pd(OAc)₂CuI
LigandXantphosSPhosL-Proline
BaseCs₂CO₃K₃PO₄t-BuONa
SolventTolueneDioxaneDMF
Temperature80 °C100 °C120 °C
Route: Bromination
Brominating AgentNBSBr₂
SolventAcetonitrileAcetic AcidDichloromethane
TemperatureRoom Temp50 °C0 °C

By systematically adjusting these parameters, an optimized protocol for the synthesis of this compound can be developed, ensuring high yields and purity for further academic research.

Solvent Effects and Temperature Control in Synthesis

The choice of solvent and the precise control of temperature are critical parameters in the synthesis of this compound, significantly influencing reaction rates, yields, and the purity of the final product.

Solvent Effects: The polarity of the solvent plays a crucial role in the cyclization reaction. For the reaction of N-(4-bromophenyl)ethane-1,2-diamine with carbon disulfide, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed. These solvents can effectively solvate the intermediates and facilitate the reaction. In some synthetic protocols for related compounds, alcohols like ethanol or methanol have been used, often in the presence of a base. nih.gov The choice of solvent can also impact the solubility of reactants and the ease of product isolation.

Temperature Control: Temperature management is essential throughout the synthetic process. The initial reaction to form an intermediate dithiocarbamate is often carried out at lower temperatures to control the exothermic nature of the reaction and prevent the formation of side products. Subsequently, heating is typically required to promote the intramolecular cyclization and elimination of hydrogen sulfide to form the imidazoline-2-thione ring. The optimal temperature for this step is dependent on the specific reactants and solvent used, but it is generally in the range of reflux temperatures for common organic solvents. Inadequate temperature control can lead to decomposition of reactants or products, resulting in lower yields and increased difficulty in purification.

Catalyst Selection and Reaction Efficiency

While the cyclization reaction to form imidazoline-2-thiones can proceed without a catalyst, the use of a catalyst can significantly enhance reaction efficiency, leading to higher yields and shorter reaction times.

Catalyst Selection: Basic catalysts are commonly employed to facilitate the reaction. Bases such as triethylamine, potassium carbonate, or sodium hydroxide (B78521) can deprotonate the amine groups of the N-(4-bromophenyl)ethane-1,2-diamine, increasing their nucleophilicity and promoting the initial attack on the thiocarbonyl source. nih.gov In some instances, phase-transfer catalysts may be utilized to improve the reaction between reactants in different phases. For related heterocyclic syntheses, transition metal catalysts, such as copper or palladium complexes, have been explored to promote cyclization reactions, though their application in this specific synthesis is less common. beilstein-journals.org

Reaction Efficiency: The efficiency of the synthesis is a composite of several factors, including the choice of catalyst, solvent, temperature, and the purity of the starting materials. An optimized catalytic system can lead to near-quantitative conversion of the starting materials to the desired product. The table below illustrates a hypothetical optimization of reaction conditions based on common findings in the synthesis of related compounds.

EntryCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1NoneEthanol782445
2TriethylamineEthanol781275
3Potassium CarbonateDMF100885
4Sodium HydroxideDMSO120690

Isolation and Purification Methodologies for Research Samples

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a sample of high purity suitable for research and characterization. The typical workflow involves initial workup, followed by one or more purification techniques.

Following the completion of the reaction, the crude product is typically isolated by quenching the reaction mixture, often with water, to precipitate the solid product. The precipitate is then collected by filtration. The choice of quenching solvent is important to ensure complete precipitation of the product while keeping impurities dissolved.

The collected crude solid is then subjected to purification. Recrystallization is a common and effective method for purifying crystalline organic compounds like this compound. The selection of an appropriate solvent or solvent system is crucial for successful recrystallization. A good solvent will dissolve the compound at an elevated temperature but will have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. Common solvents for recrystallization of N-aryl imidazoline (B1206853) derivatives include ethanol, methanol, or mixtures of solvents like ethanol/water. researchgate.net

For samples that are difficult to purify by recrystallization alone, column chromatography can be employed. In this technique, the crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. An appropriate mobile phase (eluent) is then passed through the column, separating the components of the mixture based on their differential adsorption to the stationary phase. The fractions containing the pure product are collected and the solvent is evaporated to yield the purified this compound.

The purity of the final product is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The melting point of the purified compound is also a key indicator of its purity.

Development of Sustainable and Green Chemistry Approaches to Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in chemistry, guided by the principles of green chemistry. mdpi.comresearchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For the synthesis of this compound, several green chemistry approaches can be considered to improve the environmental footprint of the process. One key area of focus is the use of greener solvents. Traditional volatile organic solvents (VOCs) can be replaced with more benign alternatives such as water, ethanol, or supercritical fluids. ejcmpr.com Water-based syntheses are particularly attractive due to the low cost, non-toxicity, and non-flammability of water.

Another green approach is the use of alternative energy sources to drive the reaction. Microwave irradiation and ultrasound sonication have emerged as powerful tools in green synthesis. nih.gov These methods can often lead to significantly reduced reaction times, increased yields, and can sometimes be performed in the absence of a solvent (solvent-free conditions).

The development of catalytic methods that are highly efficient and can be easily recovered and reused is also a cornerstone of green chemistry. The use of solid-supported catalysts or heterogeneous catalysts can simplify the purification process and reduce waste. mdpi.com

Furthermore, adherence to the principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a critical aspect of green synthesis design. This involves choosing reaction pathways that minimize the formation of byproducts.

The table below summarizes potential green chemistry approaches for the synthesis of this compound:

Green Chemistry PrincipleConventional ApproachGreen Alternative
Safer Solvents DMF, DMSOWater, Ethanol
Energy Efficiency Conventional heating (reflux)Microwave irradiation, Ultrasound
Catalysis Stoichiometric baseRecyclable solid-supported catalyst
Waste Prevention Formation of byproductsHigh atom economy reactions

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization Strategies of 1 4 Bromophenyl Imidazoline 2 Thione

Thione-Thiol Tautomerism and its Influence on Reactivity

The imidazoline-2-thione ring system can exist in two tautomeric forms: the thione form and the thiol form. This equilibrium is a critical determinant of the molecule's reactivity, dictating the preferred sites for electrophilic and nucleophilic attack.

For most heterocyclic thiones, including imidazoline-2-thione derivatives, the thione-thiol equilibrium lies predominantly towards the thione tautomer. scialert.netjocpr.comias.ac.in This preference is supported by a range of experimental and theoretical studies on analogous compounds.

Experimental Evidence: Spectroscopic methods provide direct evidence for the dominance of the thione form in both solid and solution phases.

NMR Spectroscopy: In ¹H NMR spectra of similar heterocyclic thiones, the presence of an N-H proton signal and the absence of an S-H proton signal are characteristic of the thione form. jocpr.comepa.gov

UV-Vis Spectroscopy: The electronic spectra of these compounds show absorption bands corresponding to the C=S chromophore, which differ significantly from what would be expected for an aromatic thiol system. jocpr.com

X-ray Crystallography: Crystal structure data of related imidazole-2-thiones confirm the presence of a distinct C=S double bond, providing definitive evidence for the thione structure in the solid state.

While the thione form (Tautomer A) of 1-(4-Bromophenyl)imidazoline-2-thione is the major species at equilibrium, the thiol form (Tautomer B), though present in minute concentrations, plays a crucial role as a reactive intermediate in many reactions. jocpr.com

Table 1: Tautomeric Forms of this compound

Tautomer Structure Predominance Key Reactive Site
Thione (A) Major Nucleophilic Sulfur

| Thiol (B) | | Minor | Nucleophilic Sulfur (as thiolate anion) |

The tautomeric equilibrium directly governs the molecule's reaction pathways. The thione tautomer possesses two primary nucleophilic centers: the "soft" sulfur atom and the "hard" nitrogen atom of the N-H group. The deprotonated anion of the thione is an ambident nucleophile, with the negative charge delocalized over the S-C-N system.

Nucleophilic Reactions: Reactions with soft electrophiles, such as alkyl halides, preferentially occur at the soft sulfur atom, leading to S-substituted products. This is often the kinetically controlled pathway. Hard electrophiles, like acyl chlorides under certain conditions, may react at the nitrogen atom. The thiol tautomer, or more accurately its conjugate base (the thiolate), is the key intermediate for S-functionalization. nih.gov

Electrophilic Reactions: The bromophenyl ring is the primary site for electrophilic attack, although the electron-withdrawing nature of the imidazoline-2-thione moiety can deactivate the ring towards classical electrophilic aromatic substitution. The bromine atom itself renders the ipso-carbon atom electrophilic, making it a handle for various cross-coupling reactions.

Reactions Involving the Sulfur Atom of the Thione Moiety

The sulfur atom of the thione group is highly nucleophilic and represents the most common site for the derivatization of this compound.

S-Alkylation: The reaction of imidazoline-2-thiones with alkyl halides in the presence of a base is a straightforward and high-yielding method for introducing alkyl substituents onto the sulfur atom. nih.govrsc.org This reaction proceeds via the thiolate anion, formed by deprotonation of the thiol tautomer. The resulting S-alkylated products are 2-(alkylthio)-2-imidazolines. A wide variety of alkylating agents can be employed, including simple alkyl halides, benzyl (B1604629) halides, and functionalized halides like bromoacetonitrile. scialert.netnih.gov

Acylation: Acylation of the imidazoline-2-thione core can be more complex. Depending on the reaction conditions and the nature of the acylating agent, acylation can occur at the sulfur atom, the nitrogen atom, or both. nih.gov Studies on the parent imidazolidine-2-thione have shown that reaction with acyl chlorides can lead to mono- or di-acylated products. researchgate.net The use of milder acylating agents or specific reaction conditions can favor S-acylation, yielding 2-(acylthio)imidazoline derivatives.

Table 2: Representative S-Alkylation and S-Acylation Reactions

Reaction Type Reagent Base Product Type
S-Alkylation Methyl Iodide (CH₃I) K₂CO₃ 2-(Methylthio) derivative
S-Alkylation Benzyl Bromide (BnBr) NaH 2-(Benzylthio) derivative
S-Alkylation Bromoacetonitrile (BrCH₂CN) 2,6-Lutidine 2-(Cyanomethylthio) derivative

The sulfur atom in the thione moiety is in a low oxidation state and can be readily oxidized to form various sulfur-containing derivatives. The nature of the product depends on the oxidant used and the reaction conditions.

Oxidation to Sulfonic Acids: Strong oxidizing agents can convert the thione group into a sulfonic acid (-SO₃H). For example, the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide has been shown to produce the corresponding sulfonic acid under specific conditions. researchgate.net

Oxidative Coupling (Disulfides): Milder oxidation conditions can lead to the formation of a disulfide bond, linking two imidazoline (B1206853) rings. This typically proceeds through a radical mechanism or via an intermediate sulfenic acid.

Desulfurization: In some cases, oxidative conditions can lead to the complete removal of the sulfur atom (desulfurization), yielding the corresponding imidazolone (B8795221) or imidazole (B134444) derivative. nih.gov Electrochemical oxidation in the presence of bromide ions, for instance, has been used for the desulfurization of imidazole-2-thiones. nih.gov

Reactivity and Functionalization of the Bromophenyl Substituent

The 4-bromophenyl group provides a versatile handle for extending the molecular framework of this compound through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is a prime site for the formation of new carbon-carbon or carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions is among the most powerful tools in modern organic synthesis for modifying aryl halides.

Suzuki-Miyaura Coupling: The reaction with aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst and a base allows for the synthesis of biaryl or styrenyl derivatives. nih.govmdpi.commdpi.com This is a highly versatile method for introducing a wide range of substituted phenyl groups or other unsaturated moieties at the 4-position of the phenyl ring.

Heck-Mizoroki Reaction: The coupling with alkenes, catalyzed by a palladium complex, results in the formation of a new carbon-carbon bond at the expense of a C-H bond on the alkene, typically yielding stilbene-like derivatives. organic-chemistry.orgwikipedia.org

Other Couplings: Other important cross-coupling reactions, such as the Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines or alcohols), and Stille (with organostannanes) couplings, can also be employed to further functionalize the bromophenyl ring, introducing alkynyl, amino, alkoxy, or other aryl/alkyl groups.

These reactions are generally tolerant of the imidazoline-2-thione moiety, allowing for selective functionalization of the bromophenyl ring without affecting the heterocyclic core.

Table 3: Potential Cross-Coupling Reactions on the Bromophenyl Group

Reaction Name Coupling Partner Catalyst (Typical) Product Type
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄ 1-(Biphenyl-4-yl) derivative
Heck-Mizoroki Styrene Pd(OAc)₂ 1-(4-Styrylphenyl) derivative
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI 1-(4-(Phenylethynyl)phenyl) derivative

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Xantphos | 1-(4-(Phenylamino)phenyl) derivative |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The presence of a bromine atom on the phenyl ring makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon bonds. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst. organic-chemistry.orgcymitquimica.com

Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgbaranlab.org For this compound, a Suzuki reaction would replace the bromine atom with a new aryl or vinyl group, providing access to a wide range of substituted derivatives. The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This transformation would allow for the introduction of vinyl groups at the para-position of the phenyl ring of this compound. The reaction typically requires a palladium catalyst, a base (often an amine), and is known for its stereoselectivity.

Sonogashira Reaction: The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This method would enable the synthesis of arylalkyne derivatives of this compound, which are valuable intermediates for further synthetic transformations.

While specific examples utilizing this compound are not prominent in the literature, the conditions used for similar aryl bromides are expected to be applicable. A representative table of conditions is provided below.

Table 1: Illustrative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

Reaction Coupling Partner Catalyst (mol%) Base Solvent Temp. (°C) Yield (%) Ref.
Suzuki Phenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ 1,4-Dioxane/H₂O 80 Good nih.gov
Heck Styrene Pd(OAc)₂ (1) K₂CO₃ H₂O/DMF 80 High
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂/CuI (2/4) Et₃N THF 65 Good

This table presents typical conditions for aryl bromides and serves as a predictive model for the reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (typically nitro groups) positioned ortho and/or para to the leaving group.

In the case of this compound, the leaving group is the bromide atom. However, the phenyl ring lacks strong electron-withdrawing substituents. The imidazoline-2-thione moiety itself is not considered a sufficiently powerful activating group to facilitate SNAr under standard conditions. Therefore, the direct displacement of the bromine atom by common nucleophiles via an SNAr mechanism is predicted to be highly unfavorable. Alternative pathways, such as transition-metal-catalyzed cross-coupling reactions, are the preferred methods for functionalizing the C-Br bond.

Directed Ortho-Metalation and Electrophilic Substitution at the Phenyl Ring

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The reaction involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium species with an electrophile. wikipedia.org A DMG is a functional group containing a heteroatom that can coordinate to the lithium base, facilitating deprotonation at the adjacent position.

For this compound, the imidazoline-2-thione moiety contains several heteroatoms (two nitrogens and one sulfur) that could potentially act as a DMG. The coordination of an organolithium reagent (e.g., n-butyllithium) to one of these heteroatoms could direct the deprotonation of a proton at the C2 or C6 position of the phenyl ring. This would generate a lithiated intermediate that can react with various electrophiles (e.g., CO₂, aldehydes, alkyl halides), leading exclusively to ortho-substituted products. This method circumvents the regioselectivity issues often encountered with classical electrophilic aromatic substitution. However, a potential competing reaction is lithium-halogen exchange at the C-Br bond, which must be considered when designing synthetic routes.

Modifications to the Imidazoline Ring System

The imidazoline-2-thione ring itself is a versatile scaffold for chemical modification, primarily at the nitrogen atoms.

N-Alkylation and N-Acylation of the Imidazoline Nitrogens

The imidazoline-2-thione ring in the target molecule contains an N-H bond as part of a cyclic thiourea (B124793) structure. The proton on this nitrogen (N3) is acidic and can be readily removed by a base to generate a nucleophilic anion. This anion can then react with various electrophiles.

N-Alkylation: Treatment with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide) would be expected to yield the corresponding N3-alkylated product.

N-Acylation: Similarly, reaction with acylating agents like acyl chlorides or acid anhydrides under basic conditions would lead to N3-acylated derivatives. Studies on the parent imidazolidine-2-thione have shown that both mono- and di-acylation can occur, depending on the reaction conditions and the nature of the acylating agent. It is often challenging to achieve selective mono-acylation, as the formation of the di-acylated product can be favored.

Ring-Opening and Rearrangement Reactions

Imidazoline rings are generally stable under neutral and mild conditions. However, the imidazoline-2-thione ring can undergo cleavage under more forceful conditions. For instance, hydrolysis with a strong acid or base at elevated temperatures could lead to the cleavage of the amide and thioamide bonds within the ring, potentially yielding N-(4-bromophenyl)ethylenediamine and carbon disulfide or its derivatives.

Rearrangement reactions involving the imidazoline-2-thione core are less common but could be induced under specific thermal or photochemical conditions. The stability of the ring system makes such transformations challenging without specific activating groups or reaction partners.

Mechanistic Studies of Novel Chemical Transformations

While specific mechanistic studies on reactions involving this compound are scarce, the general mechanisms of the reactions described above are well-understood. For example, in a hypothetical Suzuki coupling, the key mechanistic questions would involve the precise nature of the active palladium(0) species, the kinetics of the oxidative addition step, and the potential for the thione sulfur atom to interact with the palladium catalyst. The sulfur atom could potentially act as a ligand, which might either stabilize the catalyst or inhibit its activity (catalyst poisoning).

A detailed mechanistic study would involve a combination of kinetic analysis, in-situ spectroscopic monitoring of reaction intermediates, and computational modeling (e.g., Density Functional Theory) to map the reaction energy profile. Such studies would be crucial for optimizing reaction conditions and expanding the synthetic utility of this and related heterocyclic compounds.

Coordination Chemistry and Metalligand Interactions of 1 4 Bromophenyl Imidazoline 2 Thione

Ligand Design Principles and Potential Coordination Modes

Based on the fundamental structure of the imidazoline-2-thione scaffold, 1-(4-Bromophenyl)imidazoline-2-thione possesses clear potential for metal coordination. The primary donor sites are the exocyclic thione sulfur atom and the two nitrogen atoms within the imidazoline (B1206853) ring. mdpi.comresearchgate.net

Monodentate, Bidentate, and Polydentate Coordination Capabilities

Theoretically, the ligand could act in several capacities. As a monodentate ligand, it would most likely coordinate to a metal center through the soft thione sulfur atom, which is a common interaction for this class of compounds. researchgate.netBidentate coordination could occur through chelation involving the sulfur atom and one of the adjacent imidazoline nitrogen atoms, forming a stable five-membered ring with the metal center. Bridging coordination between two metal centers is also a possibility, potentially leading to polynuclear complexes or coordination polymers. researchgate.net

Role of the Thione Sulfur and Imidazoline Nitrogen Atoms in Chelation

The thione group (C=S) is a key feature of this ligand class. The sulfur atom acts as a soft donor, showing a high affinity for soft metal ions. researchgate.net The nitrogen atoms of the imidazoline ring are harder donors and can also participate in coordination. researchgate.net The interplay between the S and N donor atoms allows for diverse coordination behavior, which is typically confirmed through techniques like IR spectroscopy, where a shift in the C=S stretching frequency upon complexation provides evidence of sulfur coordination. nih.gov

Synthesis and Characterization of Transition Metal Complexes

Although no specific examples for this compound were found, the synthesis of transition metal complexes with related imidazoline-2-thione ligands generally involves the reaction of the ligand with a metal salt in a suitable solvent. nih.gov

Complexes with First-Row Transition Metals (e.g., Cu, Zn, Ni, Co)

Complexes of imidazoline-2-thiones with first-row transition metals are widely studied. For instance, copper and zinc complexes have been synthesized and characterized, often exhibiting tetrahedral or distorted tetrahedral geometries. researchgate.netclemson.edu The formation of such complexes is typically driven by the favorable interaction between the metal ion and the sulfur and nitrogen donor atoms of the ligand.

Complexes with Precious Metals (e.g., Pt, Pd, Au, Ag)

The soft thione sulfur donor is expected to have a strong affinity for precious metals like silver (Ag) and gold (Au). Studies on similar ligands show the formation of various silver(I) coordination polymers where the imidazoline-2-thione ligand bridges multiple metal centers. researchgate.net

Structural Analysis of Coordination Compounds

X-ray Crystallographic Studies of Metal Complexes

While a specific crystal structure for a metal complex of this compound has not been prominently reported in publicly accessible crystallographic databases, extensive X-ray diffraction studies on analogous imidazoline-2-thione complexes reveal common coordination motifs. Typically, these ligands coordinate to metal centers through the exocyclic sulfur atom, which is the primary donor site. In some instances, a nitrogen atom from the imidazoline ring may also participate in coordination, leading to chelation or bridging behavior.

For example, studies on zinc halide complexes with imidazolidine-2-thione and its derivatives show a tetrahedral coordination geometry around the zinc center, with the ligand coordinating through the sulfur atom. researchgate.net Similarly, copper(I) and silver(I) complexes with substituted imidazoline-2-thiones often exhibit coordination polymers or discrete polynuclear structures where the thione ligand bridges multiple metal centers via its sulfur atom. mdpi.comnih.gov

The coordination geometry and bond parameters are influenced by several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the steric and electronic effects of the substituents on the imidazoline-2-thione ring. The presence of the electron-withdrawing 4-bromophenyl group in this compound is expected to influence the electron density on the donor atoms, which in turn would affect the metal-ligand bond lengths and angles.

To illustrate the typical bond parameters observed in such complexes, the following interactive table presents representative data from a closely related zinc complex with an imidazolidine-2-thione ligand.

Interactive Table: Representative Crystallographic Data for a Zn(II)-Thione Complex

ParameterValue
Coordination GeometryTetrahedral
Zn-S Bond Length (Å)~2.3 - 2.4
Zn-X (Halide) Bond Length (Å)~2.2 - 2.3 (for Cl)
S-Zn-S Bond Angle (°)~100 - 115
X-Zn-X Bond Angle (°)~105 - 120

Note: This data is representative of zinc complexes with imidazolidine-2-thione ligands and is provided for illustrative purposes. researchgate.net

Spectroscopic Signatures within Coordination Environments

Spectroscopic techniques are invaluable for elucidating the coordination of this compound to metal centers. Changes in the vibrational and electronic spectra of the ligand upon complexation provide direct evidence of metal-ligand bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key vibrational modes. The C=S stretching vibration, typically found in the region of 1000-1250 cm⁻¹, is particularly sensitive to coordination. Upon complexation through the sulfur atom, this band is expected to shift to a lower frequency due to the weakening of the C=S bond. Additionally, changes in the N-H and C-N stretching frequencies can indicate the involvement of the nitrogen atoms in coordination or alterations in the electronic structure of the imidazoline ring. For instance, in complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, a related thione-containing ligand, shifts in the C=N and C-S stretching frequencies are indicative of coordination through the sulfur and a nitrogen atom. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of this compound likely exhibits absorptions in the UV region corresponding to π→π* and n→π* transitions within the aromatic and thione moieties. Upon coordination to a metal ion, new absorption bands may appear in the visible region, which can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. The energies of these transitions provide information about the electronic interaction between the metal and the ligand. In studies of transition metal complexes with related ligands, such new bands are often observed. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the coordination of this compound in solution. Upon complexation, the chemical shifts of the protons and carbons in the vicinity of the coordinating atoms will be affected. For instance, the ¹³C resonance of the C=S carbon is expected to shift upon coordination. In zinc complexes of imidazolidine-2-thione derivatives, shifts of up to 1 ppm have been observed for the C=S carbon resonance. researchgate.net The magnitude and direction of these shifts can provide insights into the nature and strength of the metal-ligand bond.

Interactive Table: Expected Spectroscopic Shifts Upon Coordination

Spectroscopic TechniqueKey SignatureExpected Change Upon Coordination
IR Spectroscopyν(C=S)Shift to lower frequency
UV-Vis SpectroscopyNew absorption bandsAppearance of LMCT/MLCT bands
¹³C NMR Spectroscopyδ(C=S)Shift in chemical shift

Electronic Structure and Bonding in Metal Complexes

The electronic structure and the nature of the bonding between this compound and metal centers can be investigated in detail using computational methods.

Density Functional Theory (DFT) Calculations on Metal-Ligand Interactions

Density Functional Theory (DFT) calculations are a powerful tool for modeling the geometric and electronic properties of metal complexes. For complexes of this compound, DFT can be used to optimize the molecular geometry, calculate vibrational frequencies, and predict electronic spectra, which can then be compared with experimental data.

DFT studies on related imidazole-based thione and selone ligands complexed with Fe(II) have shown that these ligands can act as π-donors and coordinate through their zwitterionic resonance structures. nih.gov The calculations can also provide insights into the strength of the metal-ligand bond by calculating the bond dissociation energies. The presence of the 4-bromophenyl substituent is expected to influence the electronic properties of the ligand, and DFT can quantify these effects. For instance, DFT calculations on oxidovanadium(IV) complexes with imidazole-based drugs have been used to confirm their geometries and understand their electronic structures. nih.gov

Molecular Orbital Analysis of Complex Formation

Molecular orbital (MO) theory provides a detailed picture of the bonding in coordination complexes. The formation of a metal complex with this compound involves the interaction of the frontier molecular orbitals (FMOs) of the ligand (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) with the valence orbitals of the metal.

The HOMO of the ligand is likely to be centered on the sulfur atom of the thione group, making it the primary site for coordination with a metal ion. The LUMO may be located on the imidazoline ring or the bromophenyl group. Upon coordination, the ligand's HOMO interacts with a suitable metal orbital to form a bonding and an antibonding MO. The energy and composition of these new MOs determine the stability and properties of the resulting complex.

DFT calculations can be used to visualize the FMOs and analyze their composition. For Fe(II) complexes with imidazole-based thiones, DFT studies have shown that complexation shifts the HOMO to the sulfur center, suggesting a mechanism for sacrificial oxidation of the ligand in preference to the metal or other coordinated molecules. nih.gov A similar analysis for complexes of this compound would provide a deeper understanding of the metal-ligand bonding and the electronic structure of these compounds.

Applications of Metal Complexes in Catalysis Research

Metal complexes of thione-containing ligands have been explored for their catalytic activity in various organic transformations. The specific applications of metal complexes of this compound are not well-documented, but the general catalytic potential of this class of compounds can be inferred from related systems.

Evaluation as Catalysts for Organic Transformations

The structural and electronic properties of metal complexes with imidazoline-2-thione ligands make them potential candidates for catalysis. The metal center can act as a Lewis acid, while the thione ligand can modulate the reactivity of the metal.

For instance, metal-organic frameworks (MOFs) containing imidazole-based linkers have been shown to be efficient heterogeneous catalysts for the synthesis of substituted imidazoles. mdpi.com While not a direct analogue, this demonstrates the potential of imidazole-containing structures in catalysis. Furthermore, copper complexes with various nitrogen- and sulfur-containing ligands have been widely used as catalysts in a range of organic reactions, including cross-coupling reactions and oxidations. beilstein-journals.org

Metal complexes of this compound could potentially be evaluated as catalysts in reactions such as:

Cross-coupling reactions: The metal center could facilitate the formation of carbon-carbon or carbon-heteroatom bonds.

Oxidation reactions: The metal complex could act as an oxidation catalyst, for example, in the oxidation of alcohols or alkenes.

Reduction reactions: Some metal complexes are effective catalysts for the reduction of nitroarenes or other functional groups. nih.gov

To assess the catalytic potential of these complexes, a systematic study would be required, involving the synthesis of the complexes, their characterization, and their application in a range of catalytic reactions. The reaction conditions would need to be optimized to maximize the catalytic activity and selectivity.

Role in Polymerization Reactions

Currently, there is no publicly available scientific literature detailing the specific role of this compound in polymerization reactions. Extensive searches of chemical databases and scholarly articles did not yield any studies where this particular compound has been utilized as a catalyst, initiator, monomer, or modifier in polymerization processes.

While the broader class of imidazole (B134444) and imidazoline-2-thione derivatives has been explored in coordination chemistry and catalysis, the specific applications of the 1-(4-bromophenyl) substituted variant in the field of polymer chemistry remain uninvestigated in published research. The potential for this compound to act as a ligand in metalligand complexes for catalytic polymerization is plausible, given the known coordination capabilities of the thione group and the imidazole nitrogen atoms. However, without experimental data, any discussion of its potential role would be purely speculative.

Future research may explore the use of this compound in various polymerization techniques, such as ring-opening polymerization or controlled radical polymerization, where metal complexes based on this ligand could potentially exhibit catalytic activity. Such studies would need to be conducted to determine its efficacy, mechanism of action, and the properties of any resulting polymers.

Theoretical and Computational Chemistry Studies on 1 4 Bromophenyl Imidazoline 2 Thione

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. researchgate.net These methods allow for the calculation of various molecular descriptors that provide a detailed picture of the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. acs.org The energy gap between the HOMO and LUMO (Egap) is an important indicator of chemical stability; a smaller gap suggests higher reactivity. acs.org

For imidazoline (B1206853) derivatives, DFT studies have shown that the active sites are often located on the nitrogen atoms of the imidazoline ring and on substituted aromatic rings. researchgate.net The HOMO and LUMO distributions help to identify these reactive centers. In related systems, it has been observed that as the size of an alkyl chain substituent increases, the nucleophilic character of the nitrogen atoms in the ring also increases, as indicated by a rise in the HOMO energy level. researchgate.net For 1-(4-Bromophenyl)imidazoline-2-thione, the HOMO is expected to be localized over the sulfur atom and the imidazoline ring, while the LUMO would likely be distributed over the bromophenyl ring.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Phenylimidazoline-2-thione Derivative

Parameter Energy (eV)
EHOMO -6.5
ELUMO -1.2
Energy Gap (ΔE) 5.3

Note: This data is illustrative for a representative molecule of this class, as specific experimental or computational data for this compound was not found in the reviewed literature.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive behavior. The EPS map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack.

In the case of this compound, the EPS map would be expected to show a region of high negative potential around the sulfur atom of the thione group, making it a likely site for interaction with electrophiles. The nitrogen atoms of the imidazoline ring would also exhibit negative potential. Conversely, the hydrogen atoms on the imidazoline ring and the bromophenyl group would show positive potential.

Fukui Functions and Local Reactivity Indices

Fukui functions are used within the framework of DFT to describe the reactivity of different sites within a molecule. These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of the most electrophilic and nucleophilic sites.

The Fukui function can be condensed to atomic centers to obtain local reactivity indices. These indices help in quantifying the reactivity of each atom in the molecule. For imidazoline derivatives, Fukui indices have been used to analyze their reactivity, with results indicating high reactivity for the nitrogen atoms of the imidazoline ring. researchgate.net The sulfur atom in a thione group would also be expected to be a significant reactive site.

Conformational Analysis and Tautomeric Equilibrium Studies

The three-dimensional structure and the potential for tautomerism are critical aspects of a molecule's chemical and biological activity. Computational methods are widely used to explore these features.

Potential Energy Surface Scans

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing one or more of its dihedral angles and calculating the energy at each step.

For this compound, a key conformational feature is the dihedral angle between the plane of the phenyl ring and the imidazoline ring. A PES scan of this dihedral angle would reveal the most stable conformation (the one with the lowest energy) and the energy barriers to rotation between different conformers. In similar structures, such as 1,3-diphenyl-4-imidazoline-2-thione, the two phenyl rings are inclined at a significant angle to each other. researchgate.net It is likely that the bromophenyl group in this compound is also not coplanar with the imidazoline ring in its most stable conformation.

Solvent Effects on Tautomeric Preferences

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. Imidazoline-2-thiones can exist in thione and thiol tautomeric forms. The relative stability of these tautomers can be influenced by factors such as the solvent. researchgate.net

Computational studies can predict the relative energies of the different tautomers in the gas phase and in various solvents using solvation models. DFT calculations on related systems have shown that conjugation can have a pronounced effect on tautomer stability. rsc.org For this compound, the thione form is generally expected to be more stable. However, the presence of different solvents could shift the equilibrium. For instance, polar solvents might stabilize the more polar tautomer through hydrogen bonding.

Table 2: Illustrative Relative Energies of Tautomers of a Phenylimidazoline-2-thione Derivative in Different Solvents

Tautomer Relative Energy in Gas Phase (kcal/mol) Relative Energy in Water (kcal/mol)
Thione 0.0 0.0
Thiol +3.5 +2.8

Note: This data is illustrative for a representative molecule of this class, as specific experimental or computational data for this compound was not found in the reviewed literature.

Reaction Mechanism Predictions and Transition State Calculations

Understanding the pathways through which chemical reactions occur is fundamental to controlling and optimizing synthetic processes. Computational chemistry offers a window into these intricate mechanisms at a molecular level.

The synthesis of N-aryl imidazoline-2-thiones can involve several reaction pathways. Density Functional Theory (DFT) is a widely used computational method to model these reactions. For instance, in the synthesis of related imidazole-2-thiones, computational studies have elucidated the step-by-step mechanism, identifying key intermediates and transition states. These studies often reveal the most energetically favorable pathway, guiding synthetic chemists in choosing optimal reaction conditions.

For this compound, a plausible synthetic route involves the reaction of N-(4-bromophenyl)ethylenediamine with a thiocarbonyl source. Computational modeling of this reaction would likely involve the following steps:

Initial Adduct Formation: The nucleophilic attack of one of the amino groups of the ethylenediamine (B42938) derivative on the thiocarbonyl carbon.

Intramolecular Cyclization: The subsequent attack of the second amino group to form the five-membered imidazoline ring.

Proton Transfer and Tautomerization: Investigation of the protonation states and the thione-thiol tautomerism to determine the most stable form.

By calculating the energies of all potential intermediates and transition states, a comprehensive reaction coordinate diagram can be constructed, providing a detailed map of the reaction landscape.

A critical aspect of understanding reaction mechanisms is the determination of activation energies (energy barriers) for each step. Transition state theory allows for the calculation of these barriers, which are crucial for predicting the rate of a reaction. Higher energy barriers correspond to slower reaction steps.

Computational software can locate the geometry of the transition state—the highest energy point along the reaction pathway. From the calculated energy of the transition state and the reactants, the activation energy can be determined. This information is invaluable for identifying the rate-determining step of a reaction.

For a key transformation in the synthesis or further reaction of this compound, the calculated energy barriers can be used to estimate theoretical reaction rate constants using the Eyring equation.

Table 1: Hypothetical Calculated Energy Barriers for a Postulated Reaction of this compound

Reaction StepReactant(s)Transition StateProduct(s)Calculated Energy Barrier (kcal/mol)
S-AlkylationThis compound + CH₃I[TS1]S-methylated product15.2
N-AcylationThis compound + AcCl[TS2]N-acylated product12.5

Note: The data in this table is hypothetical and serves as an illustrative example of typical computational chemistry outputs.

Molecular Docking and Ligand-Receptor Interaction Simulations (for potential biological targets)

Many heterocyclic compounds, including those with an imidazoline-2-thione core, exhibit biological activity. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

The first step in a molecular docking study is to identify potential biological targets. Based on the structural similarity of this compound to other known bioactive molecules, potential targets could include enzymes like kinases, phosphatases, or receptors such as G-protein coupled receptors.

Once a target protein is selected, computational algorithms are used to identify potential binding sites on its surface. These "pockets" or "cavities" are then used as the target for docking the ligand, this compound.

Molecular docking simulations place the ligand into the binding site of the receptor in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose. The binding affinity is often expressed as a binding energy, with more negative values indicating a stronger interaction.

These simulations also provide detailed information about the non-covalent interactions between the ligand and the protein, such as:

Hydrogen bonds: The thione sulfur and the nitrogen atoms of the imidazoline ring can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor.

Hydrophobic interactions: The bromophenyl group can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-stacking: The aromatic phenyl ring can participate in pi-stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, or tryptophan.

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

Docking PoseBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
1-8.5Lys72, Glu91Hydrogen Bond
2-8.2Leu25, Val33Hydrophobic
3-7.9Phe165Pi-stacking

Note: The data in this table is hypothetical and for illustrative purposes.

Spectroscopic Feature Prediction via Computational Methods

Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

By calculating the vibrational frequencies of this compound, a theoretical Infrared (IR) spectrum can be generated. This simulated spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes. For example, the characteristic C=S stretching frequency can be predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts can be correlated with experimental data to confirm the structure of the synthesized compound.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
C=S Stretch (IR, cm⁻¹)12551260
Aromatic C-H Stretch (IR, cm⁻¹)30503045
¹H NMR (Aromatic, ppm)7.55, 7.407.52, 7.38
¹³C NMR (C=S, ppm)182.5183.1

Note: The data in this table is hypothetical and intended to illustrate the comparison between predicted and experimental values.

Theoretical Infrared and Raman Spectroscopy Simulations

Theoretical simulations of infrared (IR) and Raman spectra are invaluable for the assignment of vibrational modes observed in experimental spectroscopy. For aromatic and heterocyclic compounds, these simulations help to unravel complex spectral regions where many vibrational modes overlap.

The process begins with the optimization of the molecule's three-dimensional geometry to its lowest energy state using a selected level of theory, such as DFT. Following this, the harmonic vibrational frequencies are calculated. These calculated frequencies often exhibit systematic errors due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

For a molecule like this compound, the vibrational modes can be categorized into several groups:

Phenyl Ring Vibrations: These include C-H stretching, C-C stretching, in-plane and out-of-plane C-H bending modes. The C-Br stretching and bending vibrations associated with the bromophenyl group are also critical.

Imidazoline Ring Vibrations: This includes N-H stretching and bending, C-N stretching, CH2 scissoring and rocking, and ring puckering modes.

Thione Group Vibrations: The C=S stretching vibration is a key characteristic band, though it can be coupled with other modes.

The potential energy distribution (PED) analysis is often performed to provide a quantitative assignment of each vibrational mode, indicating the contribution of different internal coordinates to each normal mode.

Below is a hypothetical table of selected, scaled theoretical vibrational frequencies for this compound, based on typical values for similar compounds.

Vibrational Mode Calculated Wavenumber (cm⁻¹) Spectrum
N-H Stretch3450IR, Raman
Aromatic C-H Stretch3100 - 3000IR, Raman
CH₂ Asymmetric Stretch2980IR, Raman
CH₂ Symmetric Stretch2900IR, Raman
C=C Aromatic Stretch1600 - 1450IR, Raman
CH₂ Scissoring1460IR
C-N Stretch1350IR
C=S Stretch1200 - 1050IR, Raman
Aromatic C-H In-plane Bend1180 - 1000IR, Raman
C-Br Stretch700 - 600IR
Aromatic C-H Out-of-plane Bend900 - 750IR

Note: This table is illustrative and based on general frequency ranges for the functional groups present. Actual values would be derived from specific DFT calculations.

NMR Chemical Shift Predictions

Computational methods are also extensively used to predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating isotropic magnetic shielding tensors, from which the chemical shifts are derived.

Similar to vibrational analysis, the calculation begins with a geometry optimization of the molecule. The optimized structure is then used for the GIAO calculation at a chosen level of theory. The computed isotropic shielding values are then converted to chemical shifts by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, theoretical chemical shift predictions can help in the unambiguous assignment of signals in the experimental ¹H and ¹³C NMR spectra.

¹H NMR: The protons on the aromatic ring are expected to appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the ring current. The chemical shifts will be influenced by the electron-withdrawing bromine atom. The protons of the CH₂ groups in the imidazoline ring would appear further upfield. The N-H proton signal would likely be a broad singlet.

¹³C NMR: The carbon atom of the thione group (C=S) is characteristically found at a very downfield chemical shift (often δ 180-200 ppm). The aromatic carbons will resonate in the typical range of δ 110-150 ppm, with the carbon attached to the bromine atom showing a distinct shift. The carbons of the imidazoline ring will appear at higher field strengths.

A hypothetical table of predicted NMR chemical shifts is presented below to illustrate the expected values.

Atom Predicted ¹³C Chemical Shift (ppm) Atom Predicted ¹H Chemical Shift (ppm)
C=S185.2N-H8.5
C (Aromatic, C-N)140.1Aromatic C-H7.6 - 7.4
C (Aromatic, C-Br)122.5CH₂ (Imidazoline)3.8
CH (Aromatic)132.8, 129.5
CH₂ (Imidazoline)50.3

Note: This table is for illustrative purposes. Precise chemical shift values are dependent on the specific computational methodology and solvent model used.

These computational studies, by providing a detailed theoretical framework, are essential for a complete understanding of the spectroscopic properties of this compound.

Biological and Pharmacological Investigations of 1 4 Bromophenyl Imidazoline 2 Thione

In Vitro Biological Activity Screening Methodologies

Methodologies for screening the in vitro biological activity of novel compounds are well-established in the field of pharmacology and drug discovery. However, the application of these methods to 1-(4-Bromophenyl)imidazoline-2-thione has not been detailed in accessible research.

Cell-Based Assays for Cytotoxicity and Antiproliferative Effects

Standard cell-based assays are crucial for determining a compound's potential as an anticancer agent. These assays typically involve exposing various cancer cell lines to the compound and measuring its effect on cell viability and proliferation. Commonly used methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses metabolic activity as an indicator of cell viability. Despite the application of such assays to other imidazoline-2-thione derivatives, which have shown activity against cell lines like HCT-116, HepG-2, and MCF-7, specific data from cytotoxicity or antiproliferative studies on this compound are not present in the reviewed literature.

Enzyme Inhibition Assays for Specific Targets

Enzyme inhibition assays are employed to understand the specific molecular targets of a compound. For related imidazoline-containing compounds, researchers have investigated their inhibitory effects on enzymes such as topoisomerase II and cholinesterases. These assays measure the ability of a compound to interfere with the catalytic activity of a specific enzyme. The potential of this compound as an enzyme inhibitor remains to be elucidated through such targeted biochemical assays.

Receptor Binding Studies

Receptor binding assays are utilized to determine the affinity of a compound for specific cellular receptors. This is a critical step in understanding the mechanism of action for many drugs. There is currently no available data from receptor binding studies for this compound, leaving its potential interactions with cellular receptors unknown.

Exploration of Potential Biological Targets and Pathways

The identification of biological targets and the elucidation of affected signaling pathways are fundamental to understanding the pharmacological profile of a compound. For this compound, this area of research appears to be unexplored.

Identification of Proteins or Nucleic Acids Interacted With

Determining the molecular partners of a compound, whether they are proteins or nucleic acids, is key to understanding its biological effects. Techniques such as affinity chromatography, co-immunoprecipitation, and various spectroscopic methods are often used for this purpose. No studies identifying the specific protein or nucleic acid interactions of this compound have been found.

Investigation of Signal Transduction Pathways Affected

Once a molecular target is identified, further research is necessary to understand how the interaction with this target affects broader cellular signaling pathways. This often involves techniques like Western blotting to measure changes in protein phosphorylation or reporter gene assays to assess the activity of specific transcription factors. The impact of this compound on any signal transduction pathway is yet to be investigated.

Mechanistic Elucidation of Observed Biological Effects

The biological activities of heterocyclic compounds, particularly those containing imidazole (B134444) scaffolds, are a subject of intensive research. The compound this compound belongs to a class of molecules that have demonstrated significant potential in various therapeutic areas. Understanding the mechanisms through which these compounds exert their effects is crucial for their development as potential therapeutic agents.

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. mdpi.com Several studies on imidazole-2-thione derivatives and related heterocyclic structures have revealed their capacity to induce apoptosis in cancer cells, often through the mitochondrial (intrinsic) pathway. mdpi.comnih.govresearchgate.net

Research on analogous imidazole derivatives has shown that they can trigger apoptosis by modulating the expression of key regulatory proteins in the Bcl-2 family. nih.gov For instance, treatment of cancer cells with certain active imidazole compounds has led to a time-dependent increase in the expression of the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c and the subsequent activation of the caspase cascade. researchgate.netmdpi.com

Further downstream, the activation of executioner caspases, such as caspase-3 and caspase-7, is a central event in the apoptotic process. researchgate.net Studies have demonstrated that treatment with imidazole derivatives can lead to a significant increase in the expression and activity of caspase-3. nih.gov Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical changes of apoptosis. nih.govresearchgate.net The investigation into the most active imidazole-2-thione compounds has often involved the use of breast carcinoma cell lines, such as MCF-7, to elucidate the induction of apoptosis. nih.gov

Table 1: Effect of an Analogous Imidazole Derivative (Compound 4f) on Apoptotic Protein Expression in HeLa Cells nih.gov

ProteinExpression Change (Time-dependent)Role in Apoptosis
Bax IncreasedPro-apoptotic
Bcl-2 DecreasedAnti-apoptotic
Caspase-3 IncreasedExecutioner caspase
cle-PARP IncreasedMarker of apoptosis

This data is based on a representative analogous imidazole compound and illustrates a common mechanistic pathway.

In addition to inducing apoptosis, many anticancer agents exert their effects by interfering with the normal progression of the cell cycle. The ability to halt cell division at specific checkpoints allows for the repair of DNA damage or, if the damage is too severe, the initiation of apoptosis.

Studies on compounds structurally related to this compound, such as other imidazole-2-thiones and imidazoacridinones, have shown that they can cause significant cell cycle perturbations. nih.govnih.gov For example, some imidazoacridinone analogues have been shown to induce a complete G2 phase arrest in human tumor cell lines. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting proliferation. nih.gov The initiation of apoptosis and the analysis of cell cycle stages are considered important aspects of cancer treatment research. nih.gov For the most active imidazole-2-thione derivatives, their effect on the cell-cycle profile has been evaluated to understand their mechanism of action. nih.gov

The imidazole moiety is a core component of many compounds with significant antimicrobial properties. nih.govnih.gov The emergence of multidrug-resistant pathogenic bacteria necessitates the exploration of new chemical entities for alternative drug therapies. nih.gov Derivatives containing a 4-bromophenyl group, in particular, have been noted for their potent antibacterial effects. mdpi.com

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For the this compound scaffold, SAR studies aim to identify key structural features that can be modified to enhance potency and selectivity.

The synthesis of analogs of this compound involves modifying various parts of the molecule. A common strategy is the synthesis of derivatives with different substituents on the phenyl ring. nih.gov For example, novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized by reacting p-bromoacetophenone with thiourea (B124793), followed by reaction with various aromatic aldehydes to yield the target compounds. nih.gov

Another approach involves creating hybrid molecules by linking the imidazole-2-thione core to other pharmacologically active scaffolds. nih.gov For instance, a series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones were synthesized to create a hybrid structure that integrates elements essential for DNA damage. nih.gov These synthetic strategies allow for the exploration of a wide chemical space to optimize biological activity. tsijournals.comresearchgate.net

Through the systematic synthesis and biological evaluation of analogs, key SAR insights have been established for this class of compounds.

Substitution on the Phenyl Ring: The nature and position of the substituent on the phenyl ring are crucial for activity. Studies on related 1,2,4-triazole-3-thiones revealed that the presence of a 4-bromophenyl moiety was critical for a potent antibacterial effect against Gram-positive bacteria when compared to 4-methylphenyl derivatives. mdpi.com In another study on imidazole-2-thiones, substitution at the 4-position of the phenyl ring with a 4-chlorophenyl group significantly enhanced topoisomerase inhibitory activity compared to an unsubstituted phenyl ring. nih.gov This suggests that electron-withdrawing groups at the para-position of the phenyl ring are favorable for certain biological activities. nih.gov

Modifications to the Heterocyclic Core: Changes to the imidazole-2-thione ring itself or the groups attached to it can dramatically alter activity. For instance, in a series of imidazothiadiazole analogs, introducing hydrophobic and electron-withdrawing groups at the 2-position of the imidazothiadiazole ring was found to be favorable for receptor binding. nih.gov

Table 2: Structure-Activity Relationship (SAR) Summary for Imidazole-2-thione Analogs and Related Compounds

Structural ModificationEffect on Biological ActivityReference
4-Bromophenyl vs. 4-Methylphenyl 4-Bromophenyl group crucial for antibacterial potency. mdpi.com
4-Chlorophenyl vs. Unsubstituted Phenyl 4-Chlorophenyl substitution enhanced topoisomerase inhibitory activity. nih.gov
Introduction of Hydrophobic/Electron-Withdrawing Groups Favorable for receptor binding in imidazothiadiazole analogs. nih.gov

In Vivo Efficacy of this compound Remains Uncharacterized in Publicly Available Literature

Despite extensive searches of scientific databases and scholarly articles, no specific in vivo preliminary efficacy studies for the chemical compound this compound in any relevant biological or disease models have been identified in publicly available literature.

The investigation into the biological and pharmacological properties of novel chemical entities relies heavily on a structured progression from in vitro (test tube) studies to in vivo (living organism) evaluations. The latter are crucial for understanding how a compound behaves within a complex biological system, providing preliminary evidence of its potential therapeutic efficacy and its effects on physiological and pathological processes.

For the specific compound, this compound, there is a notable absence of published research detailing its evaluation in animal models of disease. While studies on structurally related compounds, such as other imidazoline (B1206853) derivatives or molecules containing a bromophenyl group, exist, the user's strict requirement to focus solely on this compound prevents the inclusion of such data. The unique pharmacological profile of a compound is determined by its precise chemical structure, and extrapolating findings from analogues can be misleading.

Consequently, it is not possible to provide detailed research findings, data tables, or a narrative on the in vivo efficacy of this specific compound. The scientific community has not yet published research that would populate the requested section on "In Vivo Preliminary Efficacy Studies in Relevant Biological Models (e.g., disease models)" for this compound. This highlights a gap in the current scientific knowledge regarding the pharmacological effects of this particular molecule.

Future research would be necessary to explore the potential therapeutic applications of this compound through well-designed in vivo studies. Such research would involve the use of appropriate animal models to investigate its activity in various disease contexts, which could include but are not limited to, neurological disorders, inflammatory conditions, or metabolic diseases, depending on the initial in vitro findings.

Advanced Research Applications and Prospects of 1 4 Bromophenyl Imidazoline 2 Thione

Potential in Medicinal Chemistry Research and Lead Compound Discovery

The scaffold of imidazoline-2-thione and its derivatives has been extensively studied in medicinal chemistry due to its versatile biological properties. The incorporation of a 4-bromophenyl substituent can enhance lipophilicity and modulate electronic properties, which may lead to improved pharmacological activity.

Anti-inflammatory and Analgesic Research Potential

Derivatives of the core imidazoline (B1206853) structure have shown promise in the search for new anti-inflammatory and analgesic agents. Research into related imidazole (B134444) compounds has identified several analogues with potent anti-inflammatory and pain-relieving effects. For instance, a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles were synthesized and evaluated, with some showing greater potency than established drugs like phenylbutazone (B1037) and indomethacin (B1671933) in rat models of arthritis. nih.gov One particular compound from this series, tiflamizole, was found to be eight times more potent than indomethacin. nih.gov

Similarly, the synthesis of new imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles has yielded compounds with significant analgesic and anti-inflammatory activities, comparable to indomethacin but with a potentially safer profile. nih.gov While direct studies on 1-(4-Bromophenyl)imidazoline-2-thione are not extensively detailed, the consistent anti-inflammatory and analgesic activity within the broader class of imidazole derivatives suggests that this compound is a viable candidate for further investigation in this area. The evaluation of related thiazolidine-4-one derivatives has also demonstrated significant anti-inflammatory activity in both acute and chronic models. researchgate.net

Antimicrobial Research Potential

The search for novel antimicrobial agents is a critical area of research, and heterocyclic compounds like this compound are of significant interest. Studies on related structures, such as 2-thioxo-4-imidazolidinone derivatives, have demonstrated their potential as antibacterial agents. researchgate.net For example, certain synthesized derivatives exhibited activity against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net

Further research on other bromophenyl-containing heterocyclic compounds has also shown promising results. For example, N-(4-bromophenyl)furan-2-carboxamide was found to be effective against several clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA. mdpi.com Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have also exhibited promising antimicrobial activity comparable to standard drugs like norfloxacin. nih.gov The collective evidence from these related studies underscores the potential of this compound as a scaffold for developing new antimicrobial agents.

Antifungal Research Potential

The imidazoline-2-thione structural motif is also a promising area for the development of new antifungal agents. Research into 2-thioxo-4-imidazolidinone derivatives has shown that several compounds possess antifungal activity against Candida albicans and Aspergillus niger. researchgate.net The minimum inhibitory concentration (MIC) values indicated their potential as effective antifungal agents. researchgate.net

The broader class of imidazole-containing compounds has a well-established history in antifungal drug development, with many marketed drugs featuring this core structure. nih.gov Studies on new imidazolyl-1,3,4-oxadiazoles have also reported effective antifungal activity against Candida albicans. frontiersin.org Furthermore, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown antifungal activity comparable to fluconazole. nih.gov These findings suggest that this compound is a strong candidate for further exploration in the search for novel antifungal therapies.

Anticancer Research Potential

The 2-thioxoimidazolidin-4-one ring, a structure closely related to imidazoline-2-thione, has been extensively studied for its anticancer properties. nih.govresearchgate.net Derivatives of this core structure have shown cytotoxic activity against various cancer cell lines, including human hepatocellular cancer (HepG-2) and breast carcinoma (MCF-7). nih.gov In one study, a novel series of substituted 2-thiohydantoin (B1682308) derivatives were synthesized, with some compounds showing significant inhibitory concentrations (IC50) against these cell lines. nih.gov

Further research into other imidazole-2-thione derivatives has also demonstrated their potential as anticancer agents. For example, a series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones were synthesized and shown to act as DNA intercalators and topoisomerase II inhibitors. nih.gov Certain compounds in this series exhibited higher activity against the MCF-7 breast cancer cell line than the standard drug doxorubicin. nih.gov Additionally, studies on 4-imidazolidinone derivatives have identified compounds with significant anticancer activity in colorectal cancer cell lines. mdpi.com The consistent anticancer activity observed in these related structures highlights the potential of this compound as a lead compound for the development of new cancer therapies.

Interactive Data Table: Anticancer Activity of Related Compounds

Below is a summary of the anticancer activity for derivatives of the closely related 2-thioxoimidazolidin-4-one structure against different cancer cell lines.

CompoundCancer Cell LineIC50 (µg/mL)
Derivative 14HepG-22.33
Derivative 5MCF-73.98
Doxorubicin (Reference)HepG-21.84
Doxorubicin (Reference)MCF-72.96

Data sourced from a study on substituted 2-thiohydantoin derivatives. nih.gov

Role in Agrochemical Research

The structural features of this compound also make it a candidate for investigation in the field of agrochemicals. The development of new herbicides and insecticides is crucial for modern agriculture, and heterocyclic compounds often play a key role in these discoveries.

Potential as Herbicidal or Insecticidal Agents

While direct studies on the herbicidal or insecticidal properties of this compound are limited, research on related chemical classes provides some insight into its potential. For example, the imidazolinone class of herbicides is known for its effectiveness in controlling a wide range of weeds. mdpi.com These herbicides act by inhibiting an enzyme essential for plant growth. mdpi.com

In the realm of insecticides, neonicotinoids, which include an imidazolidine (B613845) ring in their structure, are widely used for their potent activity against various insect pests. nih.gov Although there is growing concern about their environmental impact, their effectiveness highlights the potential of this chemical scaffold in insect control. nih.gov Given the structural similarities, this compound could be explored for its potential to disrupt biological processes in weeds or insects, making it a subject of interest for future agrochemical research.

Fungicidal Properties Investigation

The imidazolidine-2-thione scaffold is a well-documented pharmacophore in the development of antimicrobial agents. nih.govnih.govresearchgate.net Numerous studies have demonstrated that derivatives of this heterocyclic system exhibit significant biological activities, including antifungal properties. researchgate.netmdpi.com While direct research specifically evaluating the fungicidal efficacy of this compound is not extensively documented in the reviewed literature, the known structure-activity relationships of related compounds allow for a strong prognosis of its potential in this area.

The core imidazolidine-2-thione moiety is recognized for its contribution to bioactivity. acs.org The presence of both sulfur and nitrogen heteroatoms is crucial, often interacting with biological targets in pathogenic fungi. Furthermore, the introduction of an aryl substituent, such as the 4-bromophenyl group, can significantly modulate this activity. Halogenated phenyl rings are a common feature in many commercial fungicides, as the halogen atom can enhance lipophilicity, thereby improving the compound's ability to penetrate fungal cell membranes.

Research on analogous structures supports this hypothesis. For instance, a study on novel 2-thioxo-4-imidazolidinone derivatives, which share the same core ring system, identified a compound containing a 4-bromophenyl group, N-(5-(2-((4-bromophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide, as having notable antifungal activity against Candida albicans. mdpi.com Similarly, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising antifungal effects comparable to the standard drug fluconazole. scialert.net These findings strongly suggest that the 4-bromophenyl substituent is beneficial for antifungal action.

The fungicidal potential of aryl-substituted thione derivatives is often linked to their ability to inhibit specific fungal enzymes or disrupt cellular processes. The combination of the imidazoline-2-thione core with a brominated aromatic ring in this compound presents a promising candidate for further investigation against a panel of phytopathogenic and clinically relevant fungi.

Table 1: Fungicidal Activity of Structurally Related Compounds

Compound Class Substituent(s) of Interest Target Fungi Observed Activity Reference(s)
2-Thioxo-4-imidazolidinones 4-Bromophenylamino Candida albicans Active mdpi.com
4-Thiazol-2-amine Derivatives 4-Bromophenyl Various pathogenic fungi Comparable to fluconazole scialert.net
Imidazolidineiminothiones Various halogenated aryl groups General antibacterial/antifungal Significant activity noted acs.orgrsc.org
Imidazole-2-thiones General General antifungal Widely reported nih.govmdpi.com

Applications in Materials Science and Polymer Chemistry

While specific studies on the use of this compound in polymer chemistry are limited, the functionalities within the molecule suggest several prospective roles as a monomer, cross-linking agent, or functional additive.

The potential of this compound as a monomer stems from several of its structural features. The secondary amine (N-H) group can participate in condensation polymerization reactions with difunctional compounds like diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. Furthermore, the aromatic ring could be functionalized (e.g., through nitration followed by reduction to an amine) to introduce additional reactive sites for polymerization.

More directly, related heterocyclic compounds such as 1,3-oxazolidine-2-thione (B1225483) have been shown to undergo cationic ring-opening polymerization (CROP) to yield polythiourethanes. This process, initiated by electrophilic agents, could potentially be adapted for imidazoline-2-thione derivatives, leading to novel sulfur- and nitrogen-containing polymers with unique material properties.

A more immediate application lies in its use as a functional additive. The parent compound of this class, ethylenethiourea (B1671646) (imidazolidine-2-thione), is a well-known and widely used as a secondary accelerator in the vulcanization of polychloroprene and other rubbers. The thione group plays a critical role in the sulfur cross-linking process, which enhances the mechanical properties, durability, and elasticity of the rubber. The presence of the bulky 4-bromophenyl group in this compound could modify the kinetics of vulcanization or impart different final properties to the polymer matrix, such as increased thermal stability or altered solubility.

The application of imidazoline derivatives as corrosion inhibitors is a well-established and commercially significant field, particularly for protecting mild steel in acidic environments encountered in the oil and gas industry. researchgate.net this compound possesses all the necessary structural features to be a highly effective corrosion inhibitor.

The mechanism of inhibition is based on the adsorption of the molecule onto the metal surface, forming a protective barrier that prevents contact with corrosive agents. This adsorption is driven by several key interactions:

Heteroatom Coordination: The lone pairs of electrons on the nitrogen and sulfur atoms can coordinate with the vacant d-orbitals of iron atoms on the steel surface. This forms a strong chemisorptive bond.

Pi-Electron Interactions: The π-electrons of the 4-bromophenyl ring can interact with the metal surface, further strengthening the adsorption and increasing the surface coverage of the inhibitor.

Hydrophobic Barrier: While not explicitly shown in the provided structure, long alkyl chains are often part of commercial imidazoline inhibitors to create a hydrophobic layer. However, the collective film of adsorbed this compound molecules would itself present a barrier to aqueous corrosive species.

The molecule acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption process typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor on the metal surface. The combination of the imidazoline ring, the soft sulfur atom, and the electron-rich aromatic system makes this compound a prime candidate for high-efficiency corrosion inhibition.

Utility in Supramolecular Chemistry and Self-Assembly Processes

The precise arrangement of functional groups in this compound makes it an excellent building block for constructing ordered supramolecular architectures. Self-assembly is governed by a combination of specific, directional non-covalent interactions, primarily hydrogen bonding and halogen bonding.

Hydrogen Bonding: The molecule contains a secondary amine (N-H group), which is a classic hydrogen bond donor, and a thione group (C=S), whose sulfur atom is an effective hydrogen bond acceptor. This donor-acceptor pairing facilitates the formation of robust N-H···S=C hydrogen bonds. In the solid state, this interaction typically leads to the formation of centrosymmetric dimers, creating a characteristic R²₂(8) ring motif. These dimeric units can then further assemble into higher-order structures like one-dimensional ribbons or two-dimensional sheets, defining the crystal packing of the material.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). The bromine atom in this compound, being attached to an electron-withdrawing phenyl ring, possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole. This electrophilic region can interact favorably with electron-rich sites.

The most likely halogen bond acceptor in this molecule is the sulfur atom of the thione group, leading to the formation of a C-Br···S halogen bond. This interaction is highly directional and has a strength comparable to a moderate hydrogen bond. The C-Br···S interaction has been observed in the crystal structures of related compounds, with bond distances significantly shorter than the sum of the van der Waals radii of bromine and sulfur, confirming a strong attractive force. These halogen bonds can serve to link the hydrogen-bonded dimers or ribbons into complex three-dimensional networks, providing a powerful tool for crystal engineering. The interplay and competition between hydrogen and halogen bonding direct the ultimate supramolecular assembly of the molecule in the solid state.

Table 3: Comparison of Key Non-covalent Interactions in this compound

Interaction Type Donor Acceptor Typical Geometry Relative Strength
Hydrogen Bond N-H group Thione Sulfur (S=C) N-H···S angle ~180° Moderate to Strong
Halogen Bond C-Br group (σ-hole) Thione Sulfur (S=C) C-Br···S angle ~180° Weak to Moderate

Formation of Cocrystals and Metal-Organic Frameworks

The exploration of this compound in the realm of crystal engineering, specifically in the formation of cocrystals and metal-organic frameworks (MOFs), is an emerging area of scientific inquiry. While specific, published examples of cocrystals or MOFs incorporating this exact molecule are not extensively documented, the inherent structural and electronic features of this compound make it a promising candidate for the rational design and synthesis of these advanced materials. The principles of supramolecular chemistry and the known reactivity of its functional groups provide a strong basis for predicting its behavior in forming multi-component crystalline structures.

The imidazoline-2-thione core of the molecule presents key functionalities for engaging in non-covalent interactions, which are the foundation of cocrystal formation. The secondary amine (N-H) group is a potent hydrogen bond donor, while the thione sulfur atom (C=S) can act as a hydrogen bond acceptor. This donor-acceptor pairing is fundamental to creating robust and predictable supramolecular synthons, the building blocks of cocrystals. The formation of cocrystals can significantly alter the physicochemical properties of a compound, such as solubility, stability, and bioavailability, without modifying its covalent structure.

Furthermore, the presence of the bromophenyl group introduces the possibility of halogen bonding, a directional non-covalent interaction involving the electrophilic region of the bromine atom. This provides an additional tool for guiding the self-assembly of cocrystals with complementary halogen bond acceptors. The interplay of hydrogen bonding and halogen bonding can lead to the formation of complex and well-defined supramolecular architectures.

In the context of metal-organic frameworks, this compound can function as a versatile organic ligand. The nitrogen and sulfur atoms of the imidazoline-2-thione moiety are potential coordination sites for metal ions. Research on related imidazoline-2-thione derivatives has demonstrated their ability to coordinate with various transition metals, acting as monodentate or bidentate ligands. This coordination can lead to the formation of discrete metal complexes or extended one-, two-, or three-dimensional networks that define the structure of a MOF.

Challenges and Future Research Directions for 1 4 Bromophenyl Imidazoline 2 Thione

Addressing Synthetic Challenges for Scalable and Diversified Analog Libraries

A primary obstacle in the comprehensive study of 1-(4-bromophenyl)imidazoline-2-thione is the development of efficient, scalable, and versatile synthetic methodologies. Current methods for creating N-substituted imidazolidine-2-thiones often involve the reaction of corresponding diamines with carbon disulfide or other thiocarbonyl sources. researchgate.net However, these approaches can present challenges related to scalability, reagent toxicity, and the generation of hazardous byproducts like hydrogen sulfide (B99878) gas. researchgate.net

Future synthetic research should focus on:

Catalyst-Driven Processes: Investigating novel catalysts to improve reaction efficiency, reduce harsh reaction conditions, and enhance yield. For instance, the use of heterogeneous catalysts could simplify product purification and catalyst recovery, making the process more industrially viable. scialert.net

Flow Chemistry: Adapting synthetic routes to continuous flow systems can offer superior control over reaction parameters, improve safety, and facilitate large-scale production.

Combinatorial Chemistry: Developing robust solid-phase or liquid-phase combinatorial synthesis methods would accelerate the creation of diverse analog libraries. nih.gov This would enable systematic exploration of structure-activity relationships (SAR) by modifying substituents on the phenyl ring and the imidazoline (B1206853) core.

The generation of mono-acylated versus di-acylated derivatives can also be problematic, with the reaction outcome heavily influenced by the nature of the reagents and reaction conditions. nih.gov A deeper understanding of these reaction mechanisms is crucial for selectively producing desired analogs.

Table 1: Synthetic Challenges and Future Strategies

Challenge Current Approaches Future Research Direction
Scalability & Yield Reaction of diamines with carbon disulfide; multi-step intramolecular cyclizations. nih.govresearchgate.net Development of catalyst-driven processes (e.g., using heterogeneous catalysts) and adoption of continuous flow chemistry. scialert.net
Analog Diversification Limited to commercially available starting materials. Implementation of combinatorial synthesis techniques to rapidly generate large libraries of analogs for SAR studies. nih.gov
Reaction Control Difficulty in selectively producing mono- vs. di-substituted products. nih.gov In-depth mechanistic studies to control reaction selectivity; utilization of advanced synthetic intermediates like Vilsmeier adducts. nih.gov

| Safety & Environment | Use of toxic reagents like carbon disulfide and emission of hazardous gases (H₂S). researchgate.net | Exploration of greener, catalyst-free synthetic routes and alternative, less hazardous thiocarbonyl sources. nih.gov |

Deepening Mechanistic Understanding of Complex Biological Interactions

The biological activity of imidazolidine-2-thione derivatives is well-documented, with activities ranging from enzyme inhibition to receptor antagonism. nih.govscialert.net For instance, some analogs act as Dopamine β-Hydroxylase (DBH) inhibitors, while others show potential as anticancer agents by targeting topoisomerase II or inducing apoptosis. nih.govnih.gov However, the specific molecular targets and mechanisms of action for this compound are not well understood. The presence of the bromophenyl group is known to influence the activity spectrum in related heterocyclic compounds. nih.gov

Key areas for future investigation include:

Target Identification: Employing chemoproteomics and other advanced screening techniques to identify the specific cellular proteins and enzymes that interact with the compound.

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing analogs to understand how modifications, particularly at the bromine position on the phenyl ring, affect biological activity and target specificity. scialert.net

Computational Modeling: Using molecular docking and simulation studies to predict binding modes and interactions with potential biological targets, such as DNA, topoisomerase, or various receptors, thereby guiding the design of more potent derivatives. nih.govnih.gov

Understanding whether the compound acts as a DNA intercalator, an enzyme inhibitor, or through other pathways is fundamental to its development for any therapeutic application. nih.gov

Development of Novel Analytical and Characterization Techniques Tailored to the Compound

Robust analytical methods are essential for ensuring the purity, stability, and structural integrity of this compound and its derivatives. Standard techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for structural elucidation. nih.govmdpi.com

However, specific challenges and opportunities for innovation exist:

Tautomerism Studies: The imidazoline-2-thione scaffold can exhibit thione-thiol tautomerism. scialert.net Advanced spectroscopic and computational methods are needed to definitively characterize the predominant tautomeric form of this compound in different environments (solid-state vs. solution), which can significantly impact its biological activity and coordination chemistry.

Chiral Analysis: If chiral centers are introduced into the imidazoline ring, the development of sensitive enantioselective analytical methods, such as chiral chromatography, will be critical.

Trace Analysis: For potential pharmacological or environmental studies, creating highly sensitive techniques for detecting and quantifying the compound and its metabolites in complex biological matrices will be necessary.

Table 2: Analytical Techniques for Characterization

Technique Application Future Development
NMR Spectroscopy (¹H, ¹³C) Primary structure elucidation, confirmation of synthesis. nih.govmdpi.com Advanced 2D NMR techniques to study conformational dynamics and intermolecular interactions.
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysis. nih.gov High-resolution MS for precise composition confirmation and metabolite identification. mdpi.com
IR Spectroscopy Identification of key functional groups (C=S, C=O if acylated). mdpi.commdpi.com Vibrational analysis combined with DFT calculations to distinguish between tautomeric forms. mdpi.com

| X-ray Crystallography | Definitive determination of solid-state structure, bond lengths, and angles. researchgate.net | Co-crystallization with biological targets to visualize binding interactions at the atomic level. |

Expanding the Scope of Coordination Chemistry and Catalytic Applications

The thione group in this compound is a soft sulfur donor, making it an excellent ligand for coordination with various transition metals such as copper(I), silver(I), gold(I), palladium(II), and platinum(II). nih.govresearchgate.netresearchgate.net Metal complexes of related imidazolidine-2-thione ligands have shown promising biological activities, including antimicrobial and anticancer effects, sometimes exceeding the potency of the free ligand. nih.govmdpi.comnih.gov

Future research in this area should aim to:

Synthesize Novel Metal Complexes: Systematically react this compound with a wide range of metal salts to create novel coordination compounds, including mononuclear species and coordination polymers. researchgate.net

Structural Characterization: Thoroughly characterize these complexes using techniques like single-crystal X-ray diffraction to understand their coordination geometries, bondings, and supramolecular structures. researchgate.net

Catalytic Activity: Explore the potential of these metal complexes as catalysts in organic synthesis. The unique electronic properties conferred by the bromophenyl group and the thione ligand could lead to novel catalytic applications. Imidazolidine-2-thiones have already been used as chiral auxiliaries and ligands in asymmetric catalysis. nih.gov

Emerging Interdisciplinary Research Avenues at the Interface of Chemistry and Biology

The full potential of this compound can be unlocked through interdisciplinary research that bridges chemistry, biology, and materials science.

Emerging avenues include:

Chemical Biology Probes: Developing fluorescently tagged or biotinylated derivatives of the compound to use as chemical probes for visualizing its subcellular localization and tracking its interactions with biological targets in living cells.

Drug Delivery Systems: Investigating the incorporation of the compound or its metal complexes into nanomaterials or polymer scaffolds for targeted drug delivery, potentially enhancing efficacy and reducing systemic toxicity.

Anticancer Drug Development: Building upon findings that related imidazole-2-thiones can act as dual DNA intercalators and topoisomerase II inhibitors, a focused effort to evaluate this compound and its analogs against various cancer cell lines is warranted. nih.gov The interplay between the imidazoline-thione core as a groove-binding moiety and the bromophenyl group could yield potent and selective anticancer agents. nih.gov

By systematically addressing these challenges and pursuing these future research directions, the scientific community can fully elucidate the chemical, biological, and catalytic properties of this compound, paving the way for its potential application in medicine and technology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-bromophenyl)imidazoline-2-thione and its derivatives?

  • Methodology : The compound can be synthesized via cyclocondensation of 4-bromophenyl isothiocyanate with ethylenediamine derivatives under reflux in ethanol. Derivatives may involve substitution at the imidazoline ring or bromophenyl group. For example, alkylation or aryl substitution can introduce functional groups (e.g., fluoro, nitro) to modulate reactivity . Spectral validation (IR, NMR) is critical: IR confirms C=S (777 cm⁻¹) and C-Br (644 cm⁻¹) bonds, while ¹H NMR identifies aromatic protons (δ 7.90–6.65 ppm) and Schiff base protons (δ 7.2 ppm) .

Q. How is crystallographic data obtained and refined for bromophenyl-substituted heterocycles?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, monoclinic systems (e.g., P2₁/n space group) with unit cell parameters (e.g., a = 10.505 Å, b = 5.617 Å) are resolved using software like SHELXL for refinement . Mercury CSD aids in visualizing intermolecular interactions (e.g., hydrogen bonds, π-stacking) and packing patterns . Data-to-parameter ratios >15:1 and R factors <0.05 ensure reliability .

Q. What spectroscopic techniques validate the structural integrity of this compound?

  • Methodology :

  • FT-IR : Confirms functional groups (e.g., C=S at ~777 cm⁻¹, C-Br at ~644 cm⁻¹) .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.90–6.65 ppm) and Schiff base protons (δ 7.2 ppm). ¹³C NMR detects aromatic carbons (δ 146.9–116.7 ppm) and imine carbons (δ 135.34 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 388.26 for C₁₇H₁₁BrFN₃S) .

Advanced Research Questions

Q. How do computational methods like MEDT resolve contradictions between experimental and theoretical reaction pathways?

  • Methodology : Molecular Electron Density Theory (MEDT) calculates electron density distributions to predict regioselectivity. For example, in [3+2] cycloadditions, MEDT identifies favorable interactions between electrophilic (e.g., TNP¹) and nucleophilic (e.g., –N=N=C–) moieties, explaining why Δ²-pyrazoline systems form despite competing pathways . DFT-based geometry optimizations and NBO analysis further validate transition states .

Q. What strategies address instability in bromophenyl-substituted heterocycles during synthesis or storage?

  • Methodology :

  • Solvent Choice : Use aprotic solvents (e.g., CHCl₃) to minimize hydrolysis .
  • Temperature Control : Low-temperature crystallization (-20°C) prevents decomposition .
  • Additives : Antioxidants (e.g., BHT) mitigate oxidative degradation of thione groups .
    • Analytical Validation : Accelerated stability studies (40°C/75% RH) coupled with HPLC-MS monitor degradation products .

Q. How can bromophenyl-imidazoline derivatives be tailored for specific applications (e.g., medicinal chemistry)?

  • Methodology :

  • Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance bioactivity. Fluorine substitution improves metabolic stability .
  • Structure-Activity Relationships (SAR) : Test derivatives against target enzymes (e.g., kinases) using in vitro assays. For example, imidazothiadiazoles show antimicrobial activity via membrane disruption .
  • Crystallographic Data : Analyze H-bonding motifs (e.g., S···H–N interactions) to guide drug-receptor docking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.